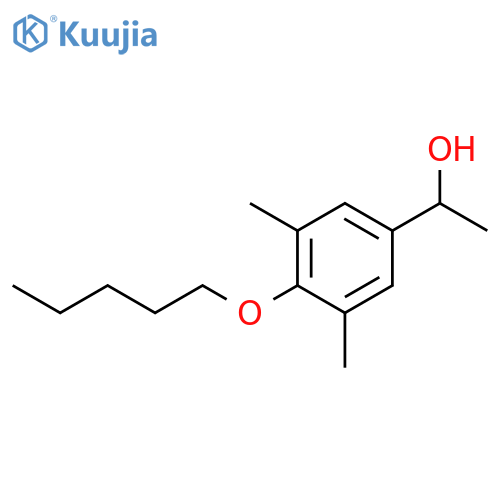

Cas no 1443304-03-7 (1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol)

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol

-

- MDL: MFCD22372875

- インチ: 1S/C15H24O2/c1-5-6-7-8-17-15-11(2)9-14(13(4)16)10-12(15)3/h9-10,13,16H,5-8H2,1-4H3

- InChIKey: SDEVXENUMBPQTH-UHFFFAOYSA-N

- ほほえんだ: C(O)(C1=CC(C)=C(OCCCCC)C(C)=C1)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 6

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB427177-1g |

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol; . |

1443304-03-7 | 1g |

€1621.70 | 2025-02-17 | ||

| abcr | AB427177-5 g |

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol |

1443304-03-7 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB427177-5g |

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol |

1443304-03-7 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A630196-1g |

1-(3,5-Dimethyl-4-(pentyloxy)phenyl)ethanol |

1443304-03-7 | 97% | 1g |

$441.0 | 2024-04-23 | |

| abcr | AB427177-1 g |

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol |

1443304-03-7 | 1g |

€610.80 | 2023-04-23 |

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanolに関する追加情報

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol (CAS No. 1443304-03-7) is a versatile organic compound with a unique molecular structure that has garnered significant attention in various fields of research and industry. This compound, characterized by its n-pentoxyl group attached to a dimethyl-substituted phenyl ring, exhibits intriguing chemical properties that make it suitable for a wide range of applications.

The molecular structure of 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol consists of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an n-pentoxyl group at the 4 position, and an ethanol moiety attached to the phenyl ring. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it amphiphilic in nature. The presence of the n-pentoxyl group contributes to its solubility in organic solvents, while the ethanol moiety enhances its ability to interact with polar substances.

Recent studies have highlighted the potential of 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol in the field of drug delivery systems. Researchers have explored its ability to act as a penetration enhancer in transdermal drug delivery formulations. The compound's unique structure allows it to facilitate the passage of drugs through lipid bilayers, thereby improving bioavailability. This property has been validated through in vitro experiments using model drugs such as ibuprofen and diclofenac sodium.

In addition to its role in drug delivery, 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol has also been investigated for its antioxidant properties. Studies have demonstrated that the compound exhibits significant radical scavenging activity, particularly against the hydroxyl radical (•OH). This makes it a promising candidate for use in cosmetic formulations aimed at combating oxidative stress and skin aging.

The synthesis of 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol involves a multi-step process that typically begins with the preparation of the dimethyl-substituted phenol derivative. The introduction of the n-pentoxyl group is achieved through nucleophilic substitution reactions, followed by the addition of the ethanol moiety via appropriate alkylation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

From an environmental perspective, 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its elimination from aquatic systems. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol (CAS No. 1443304-03-7) is a multifaceted compound with diverse applications across various industries. Its unique molecular structure endows it with properties that make it valuable in drug delivery systems, cosmetic formulations, and other areas requiring amphiphilic compounds. As research continues to uncover new insights into its potential uses and environmental behavior, this compound is poised to play an increasingly important role in both academic and industrial settings.

1443304-03-7 (1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol) 関連製品

- 1261687-85-7(2-(Bromomethyl)naphthalene-8-acetonitrile)

- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))

- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)

- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)

- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)

- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)

- 2138027-73-1(N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)